![molecular formula C21H18FN5O2S B2875680 (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1324170-93-5](/img/structure/B2875680.png)
(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule, notable for its unique combination of a benzothiazole, piperidine, and triazole moieties. This structural composition endows the compound with versatile chemical and biological properties, making it a subject of interest across various scientific disciplines, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds containing similar structures such as imidazole and thiazole have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects.
Mode of Action
Based on the structural similarities with other compounds, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, including inflammatory pathways, oxidative stress pathways, and cell signaling pathways .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step synthetic pathways. The initial step often includes the formation of the benzothiazole derivative through cyclization reactions, followed by the fluorination at the appropriate position on the aromatic ring. This intermediate is then reacted with piperidine through an etherification reaction, forming a stable benzothiazole-piperidine compound.
The final step involves the introduction of the triazole ring via a cycloaddition reaction, often referred to as the "click" reaction. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method, offering high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely focus on optimizing the aforementioned synthetic routes for large-scale manufacturing. Key factors would include reaction yields, the efficiency of purification steps, and the cost-effectiveness of the reagents and catalysts used.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound's triazole and benzothiazole moieties are susceptible to oxidative conditions, forming respective oxides.
Reduction: The triazole ring can undergo reduction, altering its aromatic nature.
Substitution: The fluorine atom on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of appropriate bases.
Major Products
Oxidation: Formation of triazole oxides and benzothiazole sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzothiazole compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
This compound has found applications in various fields:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, such as proteins and DNA.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in areas such as anti-cancer, anti-inflammatory, and anti-viral therapies.
Industry: Employed in the design of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Compared to similar compounds, (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is unique due to its specific structural combination and the presence of a fluorine atom, which can significantly affect its chemical reactivity and biological activity.
Similar Compounds
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: Similar but with a chlorine atom, which may alter reactivity.
(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: Similar structure with a methyl group, affecting sterics and possibly solubility.
By understanding the nuances of its synthesis, reactions, applications, and action mechanisms, researchers can better explore the potential of this compound in various scientific fields.
Properties
IUPAC Name |
[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-16-7-4-8-18-19(16)24-21(30-18)29-15-9-11-26(12-10-15)20(28)17-13-23-27(25-17)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZSOYRKDWHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)
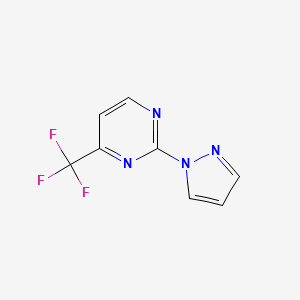
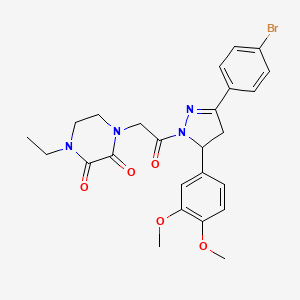
![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)
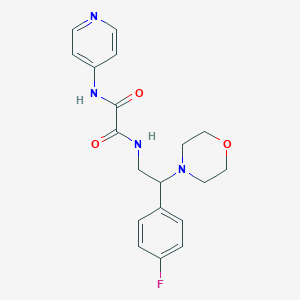
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
![3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2875609.png)
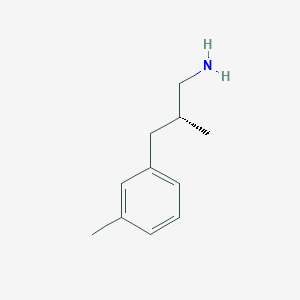
![3-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2875611.png)
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
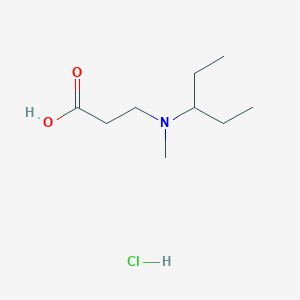
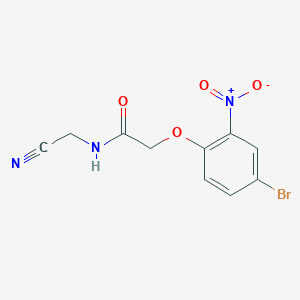
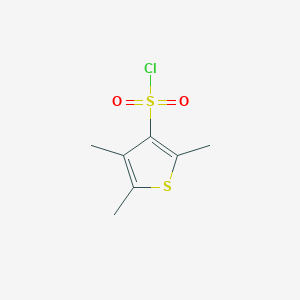
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)
